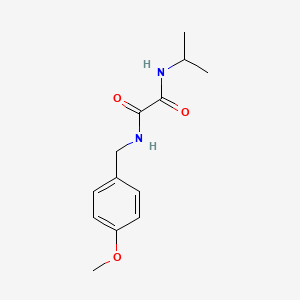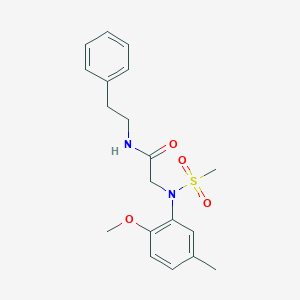
N-isopropyl-N'-(4-methoxybenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N'-(4-methoxybenzyl)ethanediamide, also known as IMB-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide compounds and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-isopropyl-N'-(4-methoxybenzyl)ethanediamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It also activates certain pathways that promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases, that are involved in cancer cell invasion and metastasis. This compound also modulates the activity of certain proteins that are involved in inflammation and oxidative stress. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isopropyl-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is that this compound is a relatively new compound, and its full range of effects and potential toxicities are not yet fully understood. Therefore, caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-isopropyl-N'-(4-methoxybenzyl)ethanediamide. One potential area of research is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapies. Another area of research is to investigate the potential toxicities of this compound and its long-term effects on human health. Finally, research could focus on optimizing the synthesis of this compound to improve its yield and purity.
Synthesemethoden
The synthesis of N-isopropyl-N'-(4-methoxybenzyl)ethanediamide involves the reaction of 4-methoxybenzylamine with N-isopropylacrylamide in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions, including deprotection and coupling, to yield the final product. This process has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N'-(4-methoxybenzyl)ethanediamide has shown promising results in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)15-13(17)12(16)14-8-10-4-6-11(18-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSSHNYLPDZVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B4948116.png)
![1,1'-[(1,2-dioxo-1,2-ethanediyl)di-4,1-phenylene]bis(2-phenyl-1,2-ethanedione)](/img/structure/B4948123.png)
![3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate](/img/structure/B4948138.png)

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B4948158.png)
![ethyl 4-(2-chlorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4948164.png)
![3-[1-(4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4948178.png)

![N~2~-(3-chlorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4948201.png)

![5-methyl-2-(4-nitrophenyl)-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4948212.png)
![4-(2-methylphenyl)-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4948220.png)
![4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione](/img/structure/B4948232.png)

